3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one
Overview
Description
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound characterized by the presence of fluorine atoms on both the aniline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step involves coupling the fluorinated aniline and phenyl groups to the indole core using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or sulfonyl groups.
Scientific Research Applications
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-fluoroanilino)-4-pyrimidinyl]-N-(3-fluorophenyl)amine
- 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
Uniqueness
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its dual fluorination, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(3-fluoroanilino)-1-(3-fluorophenyl)-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O/c21-13-5-3-7-15(11-13)23-19-17-9-1-2-10-18(17)24(20(19)25)16-8-4-6-14(22)12-16/h3-8,10-12,23H,1-2,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJLQKWRSYFTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(=C(C(=O)N2C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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